molecular formula C28H46O4 B1608767 2,5-Bis(3,7-dimethyloctyloxy)terephthalaldehyde CAS No. 325461-35-6

2,5-Bis(3,7-dimethyloctyloxy)terephthalaldehyde

Cat. No. B1608767
M. Wt: 446.7 g/mol
InChI Key: JMACLBZCZVVLDQ-UHFFFAOYSA-N
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Description

2,5-Bis(3,7-dimethyloctyloxy)terephthalaldehyde, also known as DMTB-TA, is a chemical compound that has recently gained attention in scientific research. This compound is a derivative of terephthalaldehyde, which is a well-known building block in organic synthesis. DMTB-TA has unique properties that make it a promising candidate for various applications in the field of materials science and biomedicine.

Scientific Research Applications

Synthesis and Characterization of Polymers

Research indicates that terephthalaldehyde derivatives are critical in synthesizing functional macromolecules and polymers. For instance, terephthalaldehyde has been utilized in constructing functional macromolecules with well-defined structures through indium-catalyzed three-component polycoupling reactions, yielding polymers with high molecular weights and good thermal stability (Chan et al., 2013). This process demonstrates the compound's utility in creating materials with potential applications in electronics and materials science.

Catalysis and Chemical Reactions

Terephthalaldehyde and its derivatives serve as key components in catalytic processes and chemical reactions. For example, cobalt(III) binuclear complexes with bis(catecholate) ligands containing an acetylene linker have been synthesized, showcasing the role of terephthalaldehyde derivatives in facilitating oxidative catalysis and potentially impacting fields such as synthetic chemistry and materials science (Suenaga et al., 2011).

Photodynamic Therapy

Terephthalaldehyde derivatives have been explored for their photodynamic activities, particularly in the context of cancer therapy. Silicon 2,3-naphthalocyanine derivatives, for example, have shown potential as photosensitizers for photodynamic therapy (PDT) of cancer, indicating the broader applicability of terephthalaldehyde derivatives in medical research and treatment (Brasseur et al., 1994).

Antibacterial Activities

The synthesis and evaluation of bis-1,3,4-oxadiazoline derivatives from dimethyl terephthalate have demonstrated effective antibacterial properties against specific strains, suggesting the potential of terephthalaldehyde derivatives in developing new antibacterial agents and contributing to pharmaceutical research (Li et al., 2008).

properties

IUPAC Name

2,5-bis(3,7-dimethyloctoxy)terephthalaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O4/c1-21(2)9-7-11-23(5)13-15-31-27-17-26(20-30)28(18-25(27)19-29)32-16-14-24(6)12-8-10-22(3)4/h17-24H,7-16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMACLBZCZVVLDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCOC1=CC(=C(C=C1C=O)OCCC(C)CCCC(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394701
Record name 2,5-Bis(3,7-dimethyloctyloxy)terephthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(3,7-dimethyloctyloxy)terephthalaldehyde

CAS RN

325461-35-6
Record name 2,5-Bis(3,7-dimethyloctyloxy)terephthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Iwan, JR Guimaraes, MC Santos… - High Performance …, 2012 - journals.sagepub.com
The opto(electrical) properties and theoretical calculations of polyazomethine with vinylene and phenantridine moieties in the main chain were investigated in the present study. 2,5-Bis(…
Number of citations: 2 journals.sagepub.com
M Schock, S Bräse - Molecules, 2020 - mdpi.com
The exceptional reactivity of the azide group makes organic azides a highly versatile family of compounds in chemistry and the material sciences. One of the most prominent reactions …
Number of citations: 53 www.mdpi.com
A Iwan, P Bilski, M KŁosowski - Journal of luminescence, 2010 - Elsevier
We have explored the thermoluminescence (TL) properties of a few series of liquid crystal unsymmetrical and symmetrical azomethines and poly(azomethines) with different shapes. …
Number of citations: 12 www.sciencedirect.com
J Miyake, Y Tsuji, A Nagai, Y Chujo - Macromolecules, 2009 - ACS Publications
We have revealed the kinetic advantage of the aza-Wittig polymerization over the conventional diamines/dialdehydes polycondensation system for the effective preparation of end-…
Number of citations: 11 pubs.acs.org
S Small, LE Metal, SC Equipment - Citeseer
Number of citations: 2

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